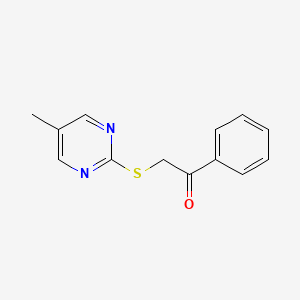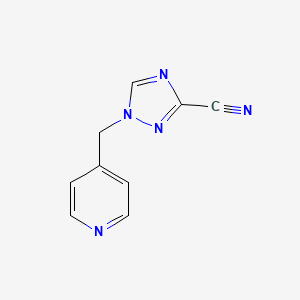
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide (CPP-115) is a novel, potent, and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide leads to an increase in the concentration of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and antiepileptic effects.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of more water-soluble derivatives of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide could improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the investigation of the long-term effects of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide can be synthesized using a multi-step process involving the reaction of furfurylamine with cyclopentanone to form N-cyclopentylfurfurylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclopentyl-N-(furan-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to increase the concentration of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13(11-5-2-3-6-11)9-12-7-4-8-15-12/h4,7-8,11H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUCVCDLXPKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

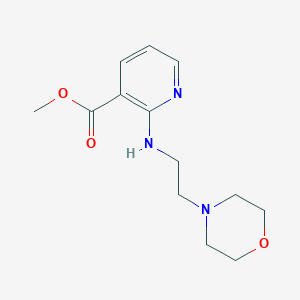
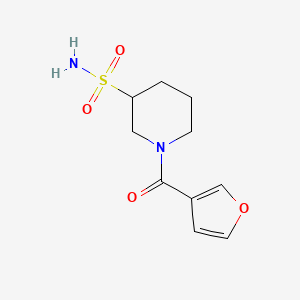
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
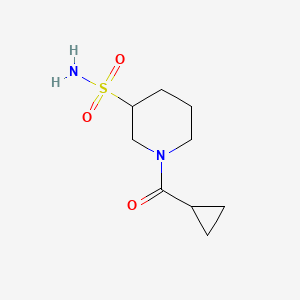
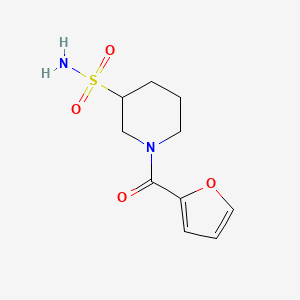
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
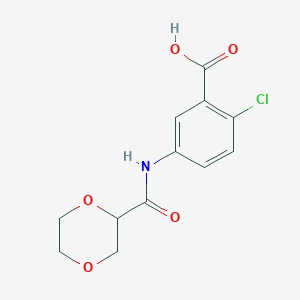


![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)


